molecular formula C24H18N2O5 B2405281 (Z)-8-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 929863-98-9

(Z)-8-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B2405281
CAS No.: 929863-98-9
M. Wt: 414.417
InChI Key: HVXNDFJRNUCBMP-AFPJDJCSSA-N
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Description

The compound “(Z)-8-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one” is a complex organic molecule. It is related to the class of benzylisoquinoline alkaloids . These alkaloids are often found in plants and have a wide range of biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity . By slightly modifying the total synthetic route and strategically combining it with a aza-Michael addition, Bischler–Napieralski reaction and N -arylation, this methodology was also applied to the total syntheses of benzo [ d ] [1,3]dioxole-type benzylisoquinoline alkaloids of coptisines and dibenzopyrrocolines .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include Pd-catalyzed arylation, Noyori asymmetric hydrogenation, aza-Michael addition, Bischler–Napieralski reaction, and N-arylation . These reactions are commonly used in the synthesis of complex organic molecules .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and DNA-PK Inhibition : A study by Ihmaid et al. (2012) involved the synthesis of new benzoxazine compounds, including derivatives similar to the compound . These compounds showed varying degrees of DNA-dependent protein kinase (DNA-PK) inhibition, indicating potential therapeutic applications in cancer treatment or as research tools in molecular biology (Ihmaid et al., 2012).

Chemical Properties and Synthesis Methods

  • Chemical Synthesis Techniques : Buttke et al. (1993) described the synthesis of related 3,4-Dihydro-2H-benz[1,3]oxazin-2-ones from 2-acyl(or aroyl)-cyanatobenzenes, highlighting the chemical properties and synthesis methods of such compounds (Buttke et al., 1993).

Photophysical Properties

  • Luminescent Properties : Srivastava et al. (2017) investigated compounds with structures similar to the benzoxazine compound, focusing on their luminescent properties in various solvents, which can be relevant for applications in materials science and optoelectronics (Srivastava et al., 2017).

Antimicrobial Activity

  • Antimicrobial Studies : Desai et al. (2017) synthesized novel compounds including benzoxazine derivatives with pyridine scaffolds, and evaluated their antimicrobial activity against various bacterial and fungal strains, suggesting potential applications in antimicrobial research (Desai et al., 2017).

Coordination Chemistry

  • Complex Formation and Reactivity : Mojumdar et al. (2009) studied the coordination reactions of benzofuro[3,2-c]pyridine, a compound structurally related to the benzoxazine , providing insights into its potential applications in coordination chemistry and material science (Mojumdar et al., 2009).

Future Directions

The future directions for research on this compound could include further exploration of its biological activities, optimization of its synthesis, and investigation of its potential applications in the treatment of various diseases .

Properties

IUPAC Name

(2Z)-8-(1,3-benzodioxol-5-ylmethyl)-2-(pyridin-4-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O5/c27-23-17-2-4-19-18(24(17)31-22(23)9-15-5-7-25-8-6-15)12-26(13-28-19)11-16-1-3-20-21(10-16)30-14-29-20/h1-10H,11-14H2/b22-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXNDFJRNUCBMP-AFPJDJCSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC(=CC4=CC=NC=C4)C3=O)OCN1CC5=CC6=C(C=C5)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CC3=C2O/C(=C\C4=CC=NC=C4)/C3=O)OCN1CC5=CC6=C(C=C5)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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